molecular formula C7H4BrF3O2S B13427740 3-Bromo-2-fluorophenyl difluoromethyl sulphone

3-Bromo-2-fluorophenyl difluoromethyl sulphone

Katalognummer: B13427740
Molekulargewicht: 289.07 g/mol
InChI-Schlüssel: ZYJZVDBOPKMIKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-fluorophenyl difluoromethyl sulphone: is an organic compound with the molecular formula C7H4BrF3O2S and a molecular weight of 289.07 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfone functional groups, making it a valuable intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction employs palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods: Industrial production of 3-Bromo-2-fluorophenyl difluoromethyl sulphone may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-2-fluorophenyl difluoromethyl sulphone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfone group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Boron Reagents: Employed in Suzuki–Miyaura coupling reactions.

    Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions involving the sulfone group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-2-fluorophenyl difluoromethyl sulphone is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies .

Biology and Medicine: In biological and medicinal research, this compound may be used to develop new pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions allows for the creation of molecules with potential therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and advanced materials .

Wirkmechanismus

The mechanism of action of 3-Bromo-2-fluorophenyl difluoromethyl sulphone involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and fluorine atoms can undergo substitution reactions, while the sulfone group can participate in oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities .

Vergleich Mit ähnlichen Verbindungen

  • 2-Bromo-3-fluorophenyl difluoromethyl sulphone
  • 3-Bromo-2-(difluoromethyl)pyridine

Comparison: Compared to similar compounds, 3-Bromo-2-fluorophenyl difluoromethyl sulphone is unique due to its specific arrangement of bromine, fluorine, and sulfone functional groups. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Eigenschaften

Molekularformel

C7H4BrF3O2S

Molekulargewicht

289.07 g/mol

IUPAC-Name

1-bromo-3-(difluoromethylsulfonyl)-2-fluorobenzene

InChI

InChI=1S/C7H4BrF3O2S/c8-4-2-1-3-5(6(4)9)14(12,13)7(10)11/h1-3,7H

InChI-Schlüssel

ZYJZVDBOPKMIKG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Br)F)S(=O)(=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.